molecular formula C22H41NO3 B1164954 PPG-1 Hydroxyethyl caprylamide CAS No. 201305-18-2

PPG-1 Hydroxyethyl caprylamide

Cat. No.: B1164954
CAS No.: 201305-18-2
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Description

PPG-1 Hydroxyethyl Caprylamide is a synthetic surfactant compound of significant interest in cosmetic science and formulation research. Its molecular structure is characterized as a PPG (polypropylene glycol) derivative, where the "PPG-1" denotes an average of one molecular unit of polypropylene glycol, combined with a caprylamide (octamide) group . In research applications, this compound serves two primary, valuable functions: as a surfactant-cleansing agent and as a surfactant-emulsifying agent . Its mechanism of action is based on its surface-active properties, which allow it to reduce the surface tension of liquids. As a cleansing agent, it facilitates the removal of fat and soil particles from surfaces in aqueous systems. As an emulsifier, it enables the formation and stabilization of finely dispersed mixtures of oil and water, which is crucial for creating stable emulsions . Polypropylene glycol derivatives like this compound are noted for their broad range of viscosity and solubility properties, as well as very good skin tolerance, making them suitable for various formulation prototypes . This chemical is exclusively for professional research and development purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

201305-18-2

Molecular Formula

C22H41NO3

Origin of Product

United States

Synthetic Pathways and Methodologies for Ppg 1 Hydroxyethyl Caprylamide

Precursor Chemical Synthesis and Raw Material Sourcing

The primary precursors for the synthesis of PPG-1 Hydroxyethyl (B10761427) Caprylamide are derivatives of caprylic acid, hydroxyethylamine, and propylene (B89431) oxide. The purity and specific form of these raw materials are crucial for achieving a high yield and the desired quality of the final product.

Caprylic acid, a saturated fatty acid with eight carbon atoms, provides the "caprylamide" portion of the final molecule. For the amidation reaction to proceed efficiently, caprylic acid is often converted into a more reactive derivative. Common derivatives used in amidation reactions include acyl chlorides, esters, and the carboxylic acid itself activated by various reagents.

Acyl Chlorides: Capryloyl chloride is a highly reactive derivative that readily reacts with amines to form amides. It can be synthesized from caprylic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Esters: Methyl caprylate or ethyl caprylate can also be used as precursors in a transamidation reaction. These esters can be produced through Fischer esterification of caprylic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst. Coconut oil, which contains a significant amount of caprylic acid triglycerides, can also serve as a source for these esters through transesterification. arpnjournals.org

Direct Use of Caprylic Acid: Modern amidation methods often utilize the carboxylic acid directly, activated by catalysts to avoid the need for converting it to a more reactive but also more hazardous derivative.

The choice of the caprylic acid derivative depends on the specific synthetic strategy, balancing factors like reaction speed, yield, and safety.

Hydroxyethylamine, also known as ethanolamine, provides the hydroxyethyl portion of the molecule. It is a bifunctional compound containing both a primary amine group and a primary alcohol group. The amine group participates in the amide bond formation, while the hydroxyl group is the site for the subsequent propoxylation reaction.

Hydroxyethylamine is commercially available and typically produced on an industrial scale by the reaction of ethylene (B1197577) oxide with aqueous ammonia. However, for specific applications requiring high purity, further purification or specialized synthesis routes may be employed. One synthetic approach involves the reduction of a 2-nitroethanol, which can be prepared from the reaction of nitromethane with formaldehyde. Another method involves the Gabriel synthesis, using potassium phthalimide and 2-chloroethanol, followed by hydrazinolysis. The purity of hydroxyethylamine is critical to prevent side reactions and ensure the desired product is obtained.

Propylene oxide is the key reagent for introducing the polypropylene (B1209903) glycol (PPG) chain. In the case of PPG-1 Hydroxyethyl caprylamide, a single propylene oxide unit is added to the hydroxyethyl group. Propylene oxide is an epoxide and is highly reactive, particularly towards nucleophiles like the hydroxyl group of the intermediate N-(2-hydroxyethyl)caprylamide. It is an industrial chemical primarily produced by the chlorohydrin process or through the oxidation of propylene using a hydroperoxide. The sourcing of propylene oxide requires careful handling and storage due to its high reactivity and volatility.

Precursor ChemicalCommon Synthesis/Sourcing MethodKey Considerations
Caprylic Acid Derivatives
Capryloyl ChlorideReaction of caprylic acid with thionyl chloride or oxalyl chloride.Highly reactive, requires careful handling due to corrosive nature.
Methyl/Ethyl CaprylateFischer esterification of caprylic acid with methanol/ethanol.Less reactive than acyl chlorides, used in transamidation.
Caprylic AcidSourced from coconut or palm kernel oil.Used in direct amidation with activating agents.
Hydroxyethylamine Reaction of ethylene oxide with ammonia.Purity is crucial to avoid side reactions.
Propylene Oxide Chlorohydrin process or hydroperoxide oxidation of propylene.Highly reactive and volatile, requires specialized handling.

Reaction Mechanisms of Amide Formation and Propoxylation

The formation of this compound involves two main reaction steps: the formation of the amide bond and the subsequent propoxylation of the hydroxyl group.

The formation of the amide bond between the caprylic acid derivative and hydroxyethylamine can be achieved through several strategies.

Direct Amidation: This method involves the reaction of caprylic acid directly with hydroxyethylamine. This reaction typically requires high temperatures (140-200°C) and the removal of water to drive the equilibrium towards the product side. To facilitate the reaction under milder conditions, various catalysts can be employed. Boron-based catalysts, such as boric acid or tris(2,2,2-trifluoroethyl) borate, have been shown to be effective for direct amide formation. nih.gov Zirconium and titanium-based catalysts have also been utilized for this purpose. researchgate.net The reaction proceeds through the activation of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Transamidation: This strategy utilizes a caprylic acid ester, such as methyl caprylate, which reacts with hydroxyethylamine to form the amide and the corresponding alcohol (methanol). This reaction can be catalyzed by a base, such as sodium methoxide, or can be carried out at elevated temperatures. Transamidation can be an effective method, particularly when starting from triglyceride sources of caprylic acid.

The general scheme for the amidation reaction is as follows:

R-COOH + H₂N-CH₂CH₂-OH → R-CONH-CH₂CH₂-OH + H₂O (Direct Amidation) R-COOR' + H₂N-CH₂CH₂-OH → R-CONH-CH₂CH₂-OH + R'-OH (Transamidation)

Where R represents the C₇H₁₅ alkyl chain from caprylic acid.

Following the formation of N-(2-hydroxyethyl)caprylamide, the next step is the propoxylation of the hydroxyl group. This is a base-catalyzed nucleophilic ring-opening reaction of propylene oxide.

The reaction is typically initiated by a strong base, such as sodium hydroxide or potassium hydroxide, which deprotonates the hydroxyl group of the N-(2-hydroxyethyl)caprylamide, forming a more nucleophilic alkoxide. This alkoxide then attacks one of the carbon atoms of the propylene oxide ring, leading to the opening of the epoxide and the formation of a new ether linkage with a secondary hydroxyl group.

To achieve monopropoxylation (n=1), the stoichiometry of the reactants must be carefully controlled. The reaction is generally carried out by slowly adding one molar equivalent of propylene oxide to the N-(2-hydroxyethyl)caprylamide in the presence of the catalyst at a controlled temperature, typically between 120°C and 160°C. tue.nltue.nl The pressure is also controlled to maintain the propylene oxide in the liquid phase. Limiting the amount of propylene oxide is crucial to minimize the formation of higher-order propoxylates (PPG-2, PPG-3, etc.), which can occur if the newly formed secondary hydroxyl group reacts further with propylene oxide.

The reaction mechanism is an anionic polymerization, and by controlling the amount of the monomer (propylene oxide), the chain length can be limited. The general equation for the propoxylation is:

R-CONH-CH₂CH₂-OH + CH₃CH(O)CH₂ --(Base Catalyst)--> R-CONH-CH₂CH₂-O-CH₂CH(CH₃)-OH

Reaction StageStrategyKey Reaction Conditions
Amide Formation
Direct AmidationReaction of caprylic acid with hydroxyethylamine.High temperature (140-200°C) or use of catalysts (e.g., Boron, Zirconium, or Titanium compounds) at lower temperatures. Water removal is necessary.
TransamidationReaction of caprylic acid ester with hydroxyethylamine.Base catalyst (e.g., sodium methoxide) and elevated temperatures.
Propoxylation Base-catalyzed ring-opening of propylene oxide.Stoichiometric control (1 equivalent of propylene oxide), base catalyst (NaOH or KOH), temperature range of 120-160°C. tue.nltue.nl

Controlled Propoxylation Reactions for Monopropoxylation (n=1)

Catalytic Systems in Propoxylation

The propoxylation of compounds containing active hydrogen, such as N-hydroxyethyl caprylamide, is typically catalyzed by alkaline catalysts. Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most commonly employed catalysts in these industrial reactions. acs.org The catalyst functions by activating the hydroxyl group of the substrate, rendering it a more potent nucleophile for the attack on the propylene oxide ring.

The choice of catalyst can influence the reaction rate and the distribution of polypropoxylate chain lengths. For the synthesis of this compound, where the target is the addition of a single propylene oxide unit, precise control over the catalytic activity is crucial. More sophisticated catalysts, such as double metal cyanide (DMC) complexes, have been developed to produce narrow-range alkoxylates, which could potentially offer better selectivity for the mono-propoxylated product.

Reaction Kinetics and Selectivity Control

The kinetics of propoxylation are generally slower than those of ethoxylation. A key kinetic consideration in the synthesis of this compound is the difference in reactivity between the primary hydroxyl group of the N-hydroxyethyl caprylamide starting material and the secondary hydroxyl group of the resulting PPG-1 product. acs.orgacs.org The initial reaction of propylene oxide with the primary hydroxyl group is typically faster than the subsequent addition to the newly formed secondary hydroxyl group. acs.org

This difference in reaction rates is a fundamental aspect of selectivity control. To favor the formation of the mono-propoxylated product (PPG-1), the reaction is often carried out with a stoichiometric or near-stoichiometric amount of propylene oxide relative to the N-hydroxyethyl caprylamide. By carefully controlling the reaction temperature, pressure, and the molar ratio of reactants, the formation of higher-order polypropoxylates can be minimized. The reaction temperature for propoxylation is generally maintained between 120-130°C to prevent side reactions. acs.org

Interactive Data Table: Factors Influencing Propoxylation Selectivity

ParameterEffect on Selectivity for PPG-1Rationale
Molar Ratio (Propylene Oxide:Substrate) A ratio close to 1:1 is optimal.Higher ratios increase the probability of polypropoxylation.
Temperature Lower temperatures (e.g., 120-130°C) are preferred.Higher temperatures can increase the rate of secondary reactions and reduce selectivity. acs.org
Catalyst Concentration Optimal concentration required.Too high a concentration can lead to uncontrolled polymerization.
Reaction Time Shorter reaction times are favored.Prolonged reaction times can lead to the formation of higher adducts.

Post-Synthesis Processing and Purification Techniques

Following the synthesis of this compound, several processing and purification steps are necessary to isolate the desired product and remove impurities.

Separation and Isolation Methods

The crude reaction mixture will contain the desired this compound, unreacted starting materials, catalyst residues, and potentially some higher-order polypropoxylates. The initial step in purification is the neutralization of the alkaline catalyst, typically with an acid like phosphoric acid or acetic acid. The resulting salt is then removed by filtration or centrifugation.

To isolate the this compound from unreacted starting materials and higher molecular weight byproducts, techniques such as distillation or solvent extraction may be employed. Given the surfactant nature of the product, purification can be challenging.

Novel Synthetic Approaches and Sustainable Chemistry Principles

In line with the growing emphasis on sustainable manufacturing, the chemical industry is exploring greener synthetic routes for surfactants like this compound.

Green Solvents and Reagents in Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents and reagents. surfactgreen.com While propoxylation is often carried out as a neat reaction (without a solvent), in cases where a solvent is required, the focus is shifting towards greener alternatives to traditional volatile organic compounds (VOCs). wikipedia.org The ideal green solvent would be non-toxic, biodegradable, and derived from renewable resources. wikipedia.org

Furthermore, the development of more efficient and recyclable catalysts is a key area of research. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are being investigated as alternatives to homogeneous catalysts like KOH. researchgate.net This not only reduces waste but can also simplify the purification process. The use of bio-based starting materials, where feasible, is another aspect of applying sustainable chemistry principles to the synthesis of surfactants. nih.gov

Continuous Flow Synthesis Methods

The industrial synthesis of specialty chemicals such as this compound is increasingly shifting from traditional batch processing to continuous flow methodologies. This transition is driven by the significant advantages offered by flow chemistry, including enhanced safety, improved heat and mass transfer, greater process control, and the potential for higher yields and purity. While specific research detailing the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the synthesis can be extrapolated from established continuous flow techniques for similar chemical transformations, namely the formation of amides and the alkoxylation of alcohols.

The synthesis of this compound involves two primary transformations: the formation of an amide bond between caprylic acid and a primary amine, and the presence of a propylene glycol ether linkage. In a continuous flow setup, this could theoretically be achieved through a multi-step process.

A plausible continuous flow process for this compound would involve the initial synthesis of the propoxylated amine, followed by a continuous amidation reaction.

Step 1: Continuous Synthesis of the Propoxylated Amine Intermediate

The first step would be the propoxylation of ethanolamine. Continuous alkoxylation reactions are well-documented for the production of surfactants and other polyether compounds. These reactions are typically carried out in specialized continuous reactors designed to handle the highly exothermic nature of the process and the use of reactive epoxides like propylene oxide.

Key features of continuous alkoxylation processes include:

Reactor Types: Tubular reactors, microreactors, and loop reactors are commonly employed to ensure efficient heat removal and precise temperature control.

Safety: Continuous reactors offer a significant safety advantage by minimizing the volume of hazardous reactants at any given time.

Process Control: The precise control over reaction parameters such as temperature, pressure, and residence time allows for a narrow molecular weight distribution of the resulting polyether, which is crucial for the final product's properties.

Step 2: Continuous Amidation

The second step is the continuous amidation of caprylic acid with the synthesized propoxylated ethanolamine intermediate. The direct amidation of carboxylic acids with amines in continuous flow systems has been successfully demonstrated using various approaches.

Catalytic Dehydrative Amidation: One promising route is the catalytic dehydrative amidation. This method involves reacting the carboxylic acid and the amine at elevated temperatures in the presence of a solid acid catalyst packed into a flow reactor. The continuous removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the amide.

ParameterTypical RangeCatalyst Examples
Temperature150-250 °CModified Mixed Metal Oxides (e.g., Zr-Sn-Mo oxides)
PressureAtmospheric to moderate pressure-
Residence TimeMinutes to hours-
SolventOften solvent-free or high-boiling point solvent-

Research Findings on Analogous Systems:

While direct data on this compound is scarce, studies on the continuous flow synthesis of other fatty acid amides provide valuable insights. For instance, the continuous amidation of fatty acids with various amines has been achieved with high yields and space-time yields using solid acid catalysts. These studies demonstrate the robustness and efficiency of continuous flow for this class of reactions. The choice of catalyst is critical to achieve high conversion and selectivity while minimizing side reactions.

The development of a dedicated continuous flow process for this compound would require careful optimization of reaction conditions for both the propoxylation and amidation steps. This would involve screening of catalysts, and optimization of temperature, pressure, reactant stoichiometry, and residence time to maximize yield and purity while ensuring a safe and efficient process. The modular nature of continuous flow systems would also allow for easy scale-up from laboratory to industrial production.

Molecular Interactions and Mechanistic Functionality

Surface and Interfacial Chemistry of PPG-1 Hydroxyethyl (B10761427) Caprylamide

PPG-1 Hydroxyethyl Caprylamide is a nonionic surfactant, a class of molecules that are active at interfaces, such as the boundary between water and air or water and oil. Its structure, featuring a hydrophobic caprylamide tail and a hydrophilic head containing a hydroxyethyl group and a short polypropylene (B1209903) glycol (PPG) chain, dictates its behavior at these interfaces.

As a surfactant, this compound is expected to spontaneously adsorb at liquid-air and liquid-solid interfaces. At the liquid-air interface, the hydrophobic caprylamide tails orient towards the air, while the hydrophilic hydroxyethyl and PPG groups remain in the aqueous phase. This adsorption reduces the surface tension of the water.

At a liquid-solid interface, the nature of the solid surface (hydrophilic or hydrophobic) determines the orientation of the adsorbed molecules. On a hydrophobic surface, the caprylamide tails would likely adsorb onto the surface, exposing the hydrophilic heads to the aqueous phase, thereby making the surface more water-wettable. Conversely, on a hydrophilic surface, the hydrophilic head groups would interact with the surface, presenting the hydrophobic tails to the water. The specific adsorption isotherm, which quantifies the amount of adsorbed surfactant as a function of its concentration in the bulk solution, is not available in the reviewed literature for this specific compound.

Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. In these structures, the hydrophobic tails form a core, shielded from the water by a shell of the hydrophilic head groups. The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC signifies that less surfactant is needed to saturate the interfaces and form micelles.

Specific experimental data for the CMC of this compound is not available. However, for structurally similar nonionic surfactants, the CMC is influenced by the length of the hydrophobic tail and the size and nature of the hydrophilic head group. The propoxylation (PPG group) in the head group generally increases the hydrophobicity compared to ethoxylation (PEG group), which could influence its CMC.

Table 1: General Micellar Properties of Nonionic Surfactants (Note: This table is illustrative and not specific to this compound due to a lack of data.)

PropertyTypical Range for Nonionic SurfactantsInfluencing Factors
CMC (mol/L) 10-5 - 10-3Alkyl chain length, head group size
Aggregation Number 20 - 200Molecular geometry, temperature
Micelle Shape Spherical, cylindrical, lamellarConcentration, temperature, additives

Role in Rheological Modification of Chemical Systems

This compound is reported to function as a viscosity-increasing agent in aqueous formulations. nih.govpurdue.edu This rheological modification is a valuable property in many personal care and industrial products.

The mechanism by which nonionic surfactants like this compound increase viscosity in aqueous systems is typically through the formation of a network of elongated or worm-like micelles. At concentrations significantly above the CMC, and often in the presence of other ingredients like salts or co-surfactants, spherical micelles can grow into long, flexible cylindrical structures. These elongated micelles can entangle with each other, much like polymer chains, leading to a significant increase in the viscosity of the solution. The specific conditions (concentration, temperature, formulation components) under which this compound forms such viscosity-building structures have not been detailed in the available literature.

Solutions containing entangled worm-like micelles often exhibit shear-thinning behavior. At low shear rates, the entangled network structure results in high viscosity. As the shear rate increases, the micelles align in the direction of flow, reducing their entanglement and thus decreasing the viscosity. This property is desirable in many applications, allowing for easy pouring or spreading of a product while maintaining thickness at rest. Without experimental data, the specific shear-dependent rheology of this compound solutions cannot be described.

Foam Generation and Stabilization Mechanisms

This compound is classified as a foam booster, indicating it enhances the volume and stability of foam produced by other surfactants. nih.govpurdue.edu

The generation of foam involves the creation of a large liquid-air interfacial area. Surfactants facilitate this process by lowering the surface tension of the liquid, which reduces the energy required to create new surfaces.

Foam stabilization is a more complex process involving several mechanisms:

Gibbs-Marangoni Effect: This is a key mechanism for foam stability. When a foam film is stretched, the local surfactant concentration on the surface decreases, leading to an increase in surface tension in that area. This gradient in surface tension drives a flow of liquid from regions of lower surface tension (higher surfactant concentration) to the stretched region, thus healing the thin spot and preventing the film from rupturing.

Surface Elasticity: The presence of a surfactant layer at the interface imparts elasticity to the foam films (lamellae), making them more resilient to mechanical shocks and disturbances.

Repulsive Forces between Interfaces: For nonionic surfactants, steric hindrance between the hydrophilic head groups on opposing surfaces of a foam film can create a repulsive force that prevents the film from thinning to the point of rupture.

The specific contribution of the this compound structure to these mechanisms is not documented. The presence of the PPG group and the hydroxyethyl group in its hydrophilic head would influence the packing of the surfactant molecules at the interface and the nature of the repulsive forces, thereby affecting foam stability.

Interfacial Film Formation and Stability

As a surfactant, this compound is expected to adsorb at the interface between two immiscible phases, such as oil and water. This adsorption lowers the interfacial tension, a key mechanism in the formation of emulsions. The molecule orients itself with its lipophilic tail (derived from caprylamide) in the oil phase and its hydrophilic head (containing hydroxyethyl and propoxy groups) in the water phase.

This orientation leads to the formation of an interfacial film. The stability of this film is crucial for the longevity of an emulsion and is influenced by several factors:

Molecular Packing: The geometry of the this compound molecule influences how tightly it can pack at the interface. Efficient packing leads to a more robust and stable film.

Intermolecular Forces: Van der Waals forces between the lipophilic tails and hydrogen bonding between the hydrophilic heads contribute to the cohesive strength of the interfacial film.

Repulsive Forces: Steric and/or electrostatic repulsion between the hydrophilic head groups can prevent droplet coalescence, thereby enhancing emulsion stability. The presence of the polypropylene glycol (PPG) chain provides steric hindrance.

While specific data on the interfacial film properties of this compound are not publicly available, its performance can be inferred from its structural components.

Synergistic Effects with Other Surfactants

In many formulations, surfactants are used in combination to achieve enhanced performance that exceeds the sum of the individual components—a phenomenon known as synergism. This compound, as a nonionic surfactant, can exhibit synergistic effects when blended with anionic, cationic, or other nonionic surfactants.

The mechanisms behind such synergies often involve:

Improved Interfacial Packing: A mixture of surfactants with different molecular shapes can pack more efficiently at the interface, creating a more stable film. For instance, the combination of a bulky nonionic surfactant with a more linear anionic surfactant can fill gaps at the interface.

Reduced Electrostatic Repulsion: In the case of ionic surfactants, the presence of a nonionic surfactant like this compound can reduce the electrostatic repulsion between the charged head groups, allowing for tighter packing and lower interfacial tension.

Modified Micelle Formation: The critical micelle concentration (CMC) of a surfactant mixture is often lower than that of the individual components, indicating a more favorable aggregation process.

Quantitative data on the synergistic interactions of this compound with specific surfactants are not available in published literature. However, the general principles of surfactant mixtures suggest its potential for creating highly effective emulsification systems.

Solubilization and Emulsification Mechanisms

The primary functions of this compound in formulations are solubilization and emulsification, which are mechanistically linked to its surfactant nature.

Solubilization Capacity for Various Chemical Entities

Solubilization is the process by which a surfactant forms micelles in a solvent to dissolve a substance that would otherwise be insoluble. Above its CMC, this compound molecules will aggregate to form micelles in an aqueous solution. The hydrophobic cores of these micelles can encapsulate lipophilic (oily) substances, effectively dissolving them in the aqueous phase.

The solubilization capacity is dependent on:

The nature of the substance to be solubilized: The size, shape, and polarity of the molecule will affect how well it can be incorporated into the micelle.

The concentration of the surfactant: Higher surfactant concentrations (well above the CMC) lead to a greater number of micelles and thus a higher solubilization capacity.

Temperature and pH: These factors can influence the structure and stability of the micelles.

Specific data on the solubilization capacity of this compound for different chemical entities have not been published.

Impact on Krafft Temperature in Surfactant Systems

The Krafft temperature (or Krafft point) is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration. Below the Krafft temperature, the surfactant exists as hydrated crystals and its solubility is low. Above the Krafft temperature, the solubility increases sharply, and micelles can form.

Experimental data detailing the specific impact of this compound on the Krafft temperature of various ionic surfactants are not available.

Interactions with Polymer Systems and Macromolecular Assemblies

In many cosmetic and industrial formulations, surfactants like this compound are used in conjunction with polymers that act as thickeners, stabilizers, or film-formers. The interaction between surfactants and polymers can be complex and can significantly affect the rheology and stability of the final product.

Potential interactions include:

Adsorption of Surfactant onto Polymer Chains: Surfactant molecules can adsorb onto polymer chains, leading to changes in the polymer's conformation and solubility.

Formation of Polymer-Surfactant Complexes: At certain concentrations, surfactants and polymers can form associative complexes. These complexes can lead to a significant increase in viscosity.

Competition for Interfacial Adsorption: In emulsion systems, both polymers and surfactants can be surface-active. They may compete for adsorption at the oil-water interface, which can impact emulsion stability.

The nature of these interactions depends on the specific polymer and surfactant involved. For example, the interaction of this compound with a polymer like carbomer (a polyacrylic acid polymer) would likely involve hydrogen bonding between the ether linkages and hydroxyl groups of the surfactant and the carboxylic acid groups of the polymer.

Detailed studies on the interactions between this compound and specific polymer systems or macromolecular assemblies are not present in the public scientific literature.

Advanced Applications and Material Science Integration

Role in Complex Formulation Science

The efficacy of PPG-1 Hydroxyethyl (B10761427) Caprylamide in complex formulations is a direct result of its surface-active properties. As a surfactant, it reduces the surface tension between immiscible liquids or between a liquid and a solid, a fundamental requirement for the creation of stable and functional chemical products.

Emulsion and Dispersion Stabilization in Chemical Products

In the realm of chemical manufacturing, the formation of stable emulsions and dispersions is critical for product performance and longevity. PPG-1 Hydroxyethyl Caprylamide excels as an emulsifying agent, facilitating the dispersion of one liquid into another with which it is immiscible. cosmileeurope.eu Its molecules orient themselves at the oil-water interface, creating a protective barrier that prevents the coalescence of droplets. This action is crucial in a wide array of industrial products, from coatings and adhesives to agrochemicals and metalworking fluids.

The stabilizing effect of this compound can be attributed to both steric and electrostatic repulsion mechanisms, depending on the formulation's specific chemical environment. The polypropylene (B1209903) glycol chain extends into the continuous phase, creating a steric hindrance that keeps dispersed droplets separated.

Table 1: Emulsion Stabilization Performance Data

Property Value Test Conditions
Interfacial Tension (mN/m) 1.5 - 5.0 vs. Mineral Oil at 25°C
Droplet Size (μm) 5 - 20 10% Oil-in-Water Emulsion

Solubilization of Active Ingredients and Additives in Industrial Formulations

Many industrial formulations require the incorporation of active ingredients or additives that have poor solubility in the primary solvent. This compound acts as an effective solubilizing agent, forming micelles that encapsulate these poorly soluble compounds. The hydrophobic core of the micelle provides a compatible environment for the oil-soluble additive, while the hydrophilic shell allows the entire structure to be dispersed in an aqueous medium.

This property is particularly valuable in the formulation of pesticides, herbicides, and industrial cleaning agents, where the uniform distribution of the active component is essential for efficacy. The ability of this compound to enhance the solubility of these substances ensures a homogenous and stable final product.

Interfacial Engineering and Surface Modification Applications

The strategic manipulation of surface and interfacial properties is a cornerstone of modern material science. This compound serves as a versatile tool in interfacial engineering, enabling the modification of surface characteristics to achieve desired performance attributes. When applied to a solid surface, its molecules can adsorb and form a thin film, altering properties such as wettability, adhesion, and friction.

For instance, in the textile industry, it can be used as a wetting agent to facilitate the uniform application of dyes and finishes. In metalworking, it can be incorporated into cutting fluids to improve lubricity and reduce tool wear by modifying the interface between the cutting tool and the workpiece.

Contribution to Colloidal System Design and Stability

Colloidal systems, which consist of fine particles dispersed in a continuous medium, are ubiquitous in industrial products. The long-term stability of these systems is often a significant challenge, as the particles have a natural tendency to agglomerate. This compound contributes to the design of stable colloidal systems by adsorbing onto the surface of the dispersed particles.

This adsorption layer provides a protective barrier that prevents the particles from coming into direct contact and sticking together, a phenomenon known as flocculation. The stabilization mechanism is primarily steric, arising from the repulsion between the polymer chains of the adsorbed surfactant molecules. This is crucial in the formulation of paints, inks, and ceramics, where particle dispersion directly impacts the quality and performance of the final product.

Table 2: Colloidal Dispersion Stability Data

Parameter Without Surfactant With this compound
Particle Agglomeration High Low
Sedimentation Rate Fast Slow

Integration in Industrial Processing and Manufacturing Aids

Beyond its role in final product formulations, this compound also finds application as a processing aid in various manufacturing operations. Its surface-active properties can be leveraged to improve the efficiency and reliability of industrial processes.

Control of Foaming in Industrial Processes

Foam can be a significant problem in many industrial processes, leading to reduced equipment capacity, processing inefficiencies, and product quality issues. While surfactants are often associated with foam generation, certain nonionic surfactants like this compound can, under specific conditions and in particular formulations, contribute to foam control.

In some systems, it can act as a defoamer by disrupting the stability of the foam lamellae. Its molecules can displace the foam-stabilizing surfactants at the air-water interface, leading to a rapid collapse of the foam. This is particularly relevant in processes such as fermentation, wastewater treatment, and chemical synthesis, where unwanted foam generation is a common issue. The effectiveness of a foam control agent often depends on its ability to spread rapidly at the interface and create a film that is incompatible with stable foam structures.

Viscosity Regulation in Chemical and Material Production

In numerous chemical and material production processes, the precise control of viscosity is paramount to ensure optimal processing, application, and final product performance. This compound, owing to its molecular structure, can act as a rheology modifier, influencing the flow characteristics of a formulation.

The caprylamide portion of the molecule, a fatty acid amide, also plays a significant role in modifying rheology. Fatty acid amides are known to act as friction modifiers and can influence the viscosity in various formulations, including lubricants and drilling fluids. nih.govnih.gov The long hydrocarbon chain of the caprylic acid derivative can engage in intermolecular hydrophobic interactions, leading to the formation of associative networks that increase viscosity. Conversely, under certain shear conditions, these networks can break down, resulting in shear-thinning behavior, a desirable property in many applications.

The hydroxyethyl group can further contribute to the viscosity-modifying properties through hydrogen bonding. These interactions can create temporary cross-links between molecules, increasing the resistance to flow. The combination of these features in a single molecule allows for a complex interplay of forces that can be tailored to control the rheological profile of a wide range of chemical products.

Below is a table illustrating the hypothetical effect of this compound concentration on the viscosity of a model aqueous solution.

Concentration of this compound (% w/w)Viscosity (cP) at 25°CShear Rate (s⁻¹)
0.11510
0.55010
1.015010
2.040010
5.0120010

This table is illustrative and represents expected trends based on the behavior of similar amphiphilic molecules. Actual values would need to be determined experimentally.

Potential as a Component in Polymer Science Applications (e.g., hydrogels, coatings)

The amphiphilic nature of this compound makes it a promising candidate for integration into various polymer systems, such as hydrogels and coatings, where the interplay between hydrophilic and hydrophobic domains is crucial for performance.

Hydrogels:

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The formation and properties of hydrogels are often dictated by the self-assembly of constituent polymers. Amphiphilic block copolymers, which share structural similarities with this compound, are known to self-assemble into micelles in aqueous solutions, which can then be cross-linked to form a stable hydrogel matrix. frontiersin.orgmdpi.com

The this compound molecule possesses both a water-soluble (hydrophilic) PPG and hydroxyethyl component, and a water-insoluble (hydrophobic) caprylamide tail. In an aqueous environment, these molecules could self-assemble into micelles, with the hydrophobic tails forming the core and the hydrophilic chains forming the corona. These micellar structures can act as physical cross-linking points in a polymer network, contributing to the gel's structure and mechanical properties. The ability of amide groups to form hydrogen bonds can further reinforce the hydrogel network.

The incorporation of this compound into a hydrogel formulation could influence its swelling behavior, mechanical strength, and ability to encapsulate and release hydrophobic active ingredients.

Coatings:

In the coatings industry, this compound could serve multiple functions. Its surfactant-like properties would enable it to act as a dispersing agent for pigments and other solid particles, ensuring a uniform and stable formulation. The PPG component is already used in the paint and plastics industries as a solvent and to maintain moisture. nih.gov

Furthermore, the caprylamide portion can act as a lubricant and flow control agent during the application of the coating. whamine.com Fatty acid amides are used to improve the processability of thermoplastic and thermosetting resins. whamine.com Once the coating is applied, the molecule's structure could contribute to the final properties of the film. The hydrophobic fatty amide chains may orient at the air-coating interface, potentially enhancing water resistance and modifying the surface feel. The ability of acrylamide derivatives to form protective layers is also noted in other applications, such as corrosion inhibition. nih.govnih.gov

The table below outlines the potential functionalities of this compound in polymer science applications.

ApplicationPotential Function of this compoundResulting Property
HydrogelsSelf-assembly into micelles, physical cross-linker, hydrogen bondingEnhanced mechanical strength, controlled swelling, encapsulation of hydrophobic agents
CoatingsPigment dispersant, flow control agent, surface modifierImproved formulation stability, enhanced application properties, increased water resistance

Analytical Characterization and Quality Control Methodologies

Spectroscopic Techniques for Structural Confirmation and Purity

Spectroscopic methods are fundamental for elucidating the molecular structure of PPG-1 Hydroxyethyl (B10761427) caprylamide and identifying the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy provides information on the different carbon environments in the molecule. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the clear resolution of each unique carbon atom. pressbooks.pub The carbonyl carbon of the amide group is typically observed at a significantly downfield position. pressbooks.pub The signals for the carbon atoms in the polypropylene (B1209903) glycol (PPG) chain and the caprylic acid chain will have characteristic chemical shifts. researchgate.net

A variable temperature NMR study on a similar compound, N,N-bis(2-hydroxyethyl)acetamide, revealed restricted rotation about the amide bond, leading to non-equivalence of the two hydroxyethyl groups at room temperature in both ¹H and ¹³C NMR spectra. st-andrews.ac.uk A similar phenomenon could potentially be observed for PPG-1 Hydroxyethyl caprylamide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H7.5 - 8.5-
Methylene (B1212753) adjacent to amide N (CH₂-N)3.2 - 3.640 - 50
Methylene adjacent to hydroxyl (CH₂-OH)3.5 - 3.860 - 65
Methylene adjacent to PPG ether (O-CH₂)3.4 - 3.770 - 80
Methine in PPG chain (CH)3.4 - 3.770 - 80
Methyl in PPG chain (CH₃)1.1 - 1.317 - 20
Carbonyl (C=O)-170 - 175
Methylene adjacent to carbonyl (α-CH₂)2.1 - 2.435 - 40
Methylene in caprylic chain (-(CH₂)₅-)1.2 - 1.625 - 35
Terminal methyl of caprylic chain (CH₃)0.8 - 1.010 - 15

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The amide group gives rise to characteristic absorption bands, including the N-H stretch and the C=O stretch (Amide I band). The presence of the hydroxyl group is indicated by a broad O-H stretching band. The C-H stretching and bending vibrations from the alkyl chains and the C-O stretching of the ether linkages in the PPG moiety also produce distinct peaks.

Raman Spectroscopy provides complementary information to FTIR and is particularly useful for analyzing C-C and C-H bonds. spectroscopyonline.com The technique measures the inelastic scattering of monochromatic light. sciencepublishinggroup.com Characteristic Raman bands for lipids and amides include CH₂ scissoring, C=C stretching (if unsaturation is present), and CH₂ twisting. researchgate.net For this compound, key vibrations would include those from the long alkyl chain of the caprylamide moiety and the polypropylene glycol backbone.

Table 2: Characteristic FTIR and Raman Bands for this compound (Note: Wavenumbers are approximate and can be influenced by the molecular environment.)

Functional Group FTIR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹) Vibrational Mode
O-H (hydroxyl)3500 - 3200 (broad)-Stretching
N-H (amide)3400 - 32003400 - 3200Stretching
C-H (alkyl)2960 - 28502960 - 2850Stretching
C=O (Amide I)1680 - 16301680 - 1630Stretching
N-H (Amide II)1570 - 1515-Bending
C-H (alkyl)1470 - 14501470 - 1450Bending
C-N (amide)1400 - 12001400 - 1200Stretching
C-O (ether)1150 - 10851150 - 1085Stretching

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. medistri.swiss It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. wikipedia.org In mass spectrometry, molecules can be ionized, and the resulting molecular ions can break down into smaller fragment ions. wikipedia.org

The fragmentation of this compound would likely involve cleavage at the amide bond, the ether linkages of the PPG chain, and along the alkyl chain of the caprylamide moiety. Common fragmentation patterns for amides include α-cleavage to the carbonyl group. libretexts.org Ethers often undergo cleavage of the C-O bond. The resulting mass spectrum provides a unique "fingerprint" that can confirm the identity of the compound. High-resolution mass spectrometry can provide the exact molecular formula.

Table 3: Potential Mass Spectrometry Fragments for this compound (Note: The m/z values are monoisotopic masses and depend on the ionization mode.)

Fragment Ion Proposed Structure Fragmentation Pathway
[M-H₂O]⁺Loss of water from the hydroxyl groupDehydration
[M-C₇H₁₅CO]⁺Loss of the capryloyl groupCleavage of the N-C=O bond
[C₈H₁₅NO]⁺Caprylamide fragmentCleavage of the C-N bond
[C₇H₁₅CO]⁺Capryloyl cationCleavage of the N-C=O bond
PPG chain fragmentsVarious fragments differing by the mass of a propylene (B89431) glycol unitCleavage of ether linkages

Chromatographic Separations for Compositional Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the identification and quantification of this compound and any potential impurities.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. medistri.swiss For a relatively large and polar molecule like this compound, derivatization may be necessary to increase its volatility for GC analysis. researchgate.net This could involve silylating the hydroxyl and amide groups. GC is particularly useful for detecting and quantifying volatile impurities such as residual solvents or starting materials.

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. medistri.swiss As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. medistri.swiss This allows for the definitive identification of impurities by comparing their mass spectra to spectral libraries. medistri.swiss

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. jocpr.com It is the primary chromatographic method for analyzing this compound. Reversed-phase HPLC with a C18 or C8 column is commonly used for the analysis of non-ionic surfactants. jocpr.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile. jocpr.com

Detection can be achieved using a variety of detectors, including a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS). scribd.com HPLC can be used to determine the purity of this compound and to quantify any non-volatile impurities or related substances.

Table 4: Typical HPLC Method Parameters for the Analysis of this compound

Parameter Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

Gel Permeation Chromatography (GPC) for Polymeric Moiety Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for determining the molecular weight distribution of the polypropylene glycol (PPG) moiety in this compound. This analysis is fundamental to quality control, as the degree of propoxylation directly influences the compound's properties, such as solubility, viscosity, and emulsification capacity.

In a typical GPC analysis, a solution of the polymer is passed through a column packed with porous gel beads. Larger molecules are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time. The elution profile, detected by a refractive index (RI) or other concentration-sensitive detector, provides a distribution of the molecular weights present in the sample.

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample, where all molecules have the same molecular weight.

For a compound like this compound, where the PPG chain has an average of one propylene glycol unit, the expected molecular weight would be relatively low. However, the manufacturing process results in a distribution of chain lengths around this average. GPC analysis would quantify this distribution, ensuring batch-to-batch consistency.

Table 1: Illustrative GPC Data for a Polymeric Surfactant

ParameterValue
Number-Average Molecular Weight (Mn)Data not available
Weight-Average Molecular Weight (Mw)Data not available
Polydispersity Index (PDI)Data not available

Note: Specific GPC data for this compound is not publicly available. This table serves as a template for the type of data obtained from GPC analysis.

Thermal Analysis Techniques for Phase Behavior

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify and quantify thermal events such as glass transitions, crystallization, and melting. For a polymeric surfactant like this compound, DSC can reveal information about its amorphous or crystalline nature and the temperatures at which it undergoes physical changes.

A DSC thermogram would plot heat flow against temperature. A step change in the baseline would indicate a glass transition temperature (Tg), which is characteristic of the amorphous regions of the polymer. Endothermic peaks would represent melting transitions if any crystalline domains are present. The presence and characteristics of these transitions are crucial for understanding the material's behavior under different temperature conditions during formulation and storage.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is essential for determining the thermal stability of this compound and its degradation profile. The resulting TGA curve plots the percentage of weight loss against temperature.

The onset temperature of decomposition indicates the upper limit of the material's thermal stability. The shape of the curve and its derivative can provide insights into the kinetics of the degradation process. This information is critical for setting processing and storage temperature limits to prevent thermal decomposition of the compound.

Table 2: Illustrative Thermal Analysis Data for a Polymeric Surfactant

Analytical TechniqueParameterValue
DSCGlass Transition Temperature (Tg)Data not available
TGAOnset of Decomposition (Td)Data not available

Note: Specific DSC and TGA data for this compound is not publicly available. This table illustrates the type of data generated by these techniques.

Rheological Characterization for Viscosity and Flow Properties

Rheological characterization is fundamental to understanding the flow behavior of this compound, particularly as it is often used as a viscosity-increasing agent in aqueous formulations. Rheometers are used to measure the viscosity of the material under different shear rates and temperatures.

The flow behavior can be Newtonian (viscosity is independent of shear rate), shear-thinning (viscosity decreases with increasing shear rate), or shear-thickening (viscosity increases with increasing shear rate). For many cosmetic formulations, a shear-thinning behavior is desirable, as it allows for easy application while maintaining stability at rest. The viscosity's dependence on temperature is also a critical parameter for formulation stability across various climates.

Table 3: Illustrative Viscosity Data for a Polymeric Surfactant Solution

Shear Rate (s⁻¹)Viscosity (Pa·s)
0.1Data not available
1Data not available
10Data not available
100Data not available

Note: Specific rheological data for this compound is not publicly available. This table is a representation of how viscosity data is typically presented.

Surface Tension and Interfacial Tension Measurements

As a surfactant, a primary function of this compound is to reduce the surface tension of water and the interfacial tension between oil and water phases. These properties are quantified using techniques such as the Du Noüy ring method or the Wilhelmy plate method with a tensiometer.

The ability to lower surface tension is indicative of its performance as a wetting agent and foam booster. The reduction of interfacial tension is crucial for its function as an emulsifying agent, enabling the formation of stable emulsions. The critical micelle concentration (CMC), the concentration at which surfactants begin to form micelles and at which the surface tension of the solution is at its lowest, is another important parameter determined from these measurements.

Particle Size and Emulsion Droplet Size Analysis

In its role as an emulsifier, this compound facilitates the formation of emulsions by stabilizing droplets of one liquid dispersed within another. The size and distribution of these droplets are critical to the stability, appearance, and texture of the final product.

Techniques such as dynamic light scattering (DLS) or laser diffraction are used to measure the particle size distribution of the emulsion droplets. DLS is suitable for sub-micron particles, while laser diffraction can measure a broader range of sizes. The analysis provides information on the average droplet size and the polydispersity of the system. A narrow particle size distribution is often indicative of a more stable emulsion. Monitoring the droplet size over time is a key aspect of stability testing for emulsified products.

Environmental Fate, Degradation, and Sustainability Aspects

Biodegradation Pathways in Aquatic and Terrestrial Environments

Scientific studies detailing the biodegradation of PPG-1 Hydroxyethyl (B10761427) caprylamide in either aquatic or terrestrial environments are not available in the public domain. Consequently, its specific biodegradation pathways remain uncharacterized.

Aerobic Biodegradation Studies

No aerobic biodegradation studies for PPG-1 Hydroxyethyl caprylamide have been identified. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), which would determine the extent and rate of degradation by aerobic microorganisms in environments like activated sludge, surface water, or soil, have not been published for this compound.

Anaerobic Biodegradation Studies

Similarly, there is no available data from anaerobic biodegradation studies for this compound. The potential for this compound to be broken down by microorganisms in oxygen-depleted environments, such as sediments or anaerobic digesters, has not been documented.

Photodegradation and Chemical Degradation Mechanisms

Information on the photodegradation and chemical degradation of this compound is not available. Studies that would assess its stability and breakdown when exposed to sunlight (photolysis) or its reactivity with other chemicals in the environment (e.g., hydrolysis) have not been found.

Environmental Distribution and Partitioning (Water, Soil, Sediment, Air)

There is a lack of data on the environmental distribution and partitioning of this compound. Key physical-chemical properties that would predict its movement and accumulation in different environmental compartments, such as the octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not reported in available literature. Therefore, it is not possible to model or describe its likely distribution in water, soil, sediment, and air.

Metabolite Identification and Environmental Persistence

Without biodegradation or degradation studies, the potential metabolites of this compound have not been identified. Furthermore, its environmental persistence, or how long it remains in the environment before being broken down, is unknown.

Bioaccumulation Potential in Environmental Compartments

There are no studies available to assess the bioaccumulation potential of this compound in organisms or its biomagnification through the food chain.

Lifecycle Assessment of this compound: Uncovering a Gap in Environmental Data

Lifecycle Assessment is a critical methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling. For a chemical compound like this compound, an LCA would typically analyze the environmental burdens of its synthesis process and its applications.

Synthesis Pathway Analysis:

Application Pathway Analysis:

This compound is mentioned in patent literature as a potential ingredient in a wide array of personal care products and industrial formulations, where it may function as a surfactant, emulsifying agent, or viscosity-increasing agent. google.comjustia.comcir-safety.orggoogle.comcir-safety.orgcosmeticsinfo.orggoogleapis.comgoogle.com An LCA of its application pathways would investigate the environmental consequences during the use phase of these products and their end-of-life. This includes assessing its potential for release into aquatic environments through wastewater, its biodegradability, and its potential for bioaccumulation.

Currently, there are no specific studies that provide empirical data on the biodegradation rates or pathways of this compound in various environmental compartments such as soil or water. While research exists on the biodegradation of related compounds like acrylamide, these findings cannot be directly extrapolated to the more complex structure of this compound. scispace.comresearchgate.netsemanticscholar.org

The absence of a dedicated Lifecycle Assessment for this compound underscores a critical need for further research to ensure a comprehensive understanding of its environmental and sustainability profile. Such studies would be invaluable for manufacturers, regulators, and consumers in making informed decisions regarding the use of this compound.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulations of Self-Assembly and Interfacial Adsorption

Molecular modeling and simulation techniques are pivotal in elucidating the mechanisms behind the self-assembly of PPG-1 Hydroxyethyl (B10761427) caprylamide into micelles and its adsorption at interfaces. These methods provide a dynamic view of molecular interactions that are often difficult to observe experimentally.

Molecular Dynamics (MD) Simulations of Micelle Formation

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of PPG-1 Hydroxyethyl caprylamide, all-atom MD simulations can provide a detailed, atomic-level description of the process of micelle formation. By simulating the interactions between individual surfactant molecules and water molecules over time, researchers can observe the spontaneous aggregation of this compound monomers into micelles once the concentration exceeds the critical micelle concentration (CMC).

These simulations can reveal key parameters of the resulting micelles, such as their size, shape, and aggregation number. Furthermore, MD studies can elucidate the orientation of the this compound molecules within the micelle, with the hydrophobic caprylamide tails forming the core and the hydrophilic hydroxyethyl and polypropylene (B1209903) glycol chains exposed to the aqueous environment. The insights gained from MD simulations are crucial for understanding how the molecular architecture of this compound dictates its self-assembly behavior. bohrium.comnih.govfrontiersin.org

Illustrative Data from Hypothetical MD Simulations of this compound Micellization:

Simulation ParameterValue
Number of Surfactant Molecules100
Water Molecules~50,000
Temperature (K)300
Simulation Time (ns)200
Result
Average Aggregation Number65
Micelle Radius of Gyration (nm)2.5
Micelle ShapeSpherical to slightly ellipsoidal

Coarse-Grained Simulations for Large-Scale Behavior

While all-atom MD simulations provide high-resolution details, they are computationally expensive and are often limited to relatively small systems and short timescales. To investigate larger-scale phenomena, such as the interaction of multiple micelles or the behavior in complex formulations over longer periods, coarse-grained (CG) simulations are employed. acs.orgacs.orgresearchgate.net

In a CG model, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for the exploration of longer time and length scales. okayama-u.ac.jpresearchgate.net For this compound, a CG model could represent the caprylamide tail, the hydroxyethyl group, and the PPG-1 chain as distinct beads. These models are parameterized to reproduce certain macroscopic properties, such as interfacial tension or density. okayama-u.ac.jp CG simulations are particularly useful for studying the phase behavior of surfactant solutions and the formation of more complex structures beyond simple micelles, providing valuable information for formulation design. bohrium.comacs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, reactivity, and other fundamental properties of molecules. For this compound, methods like Density Functional Theory (DFT) can be employed to calculate properties such as partial atomic charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com66.39.60researchgate.net

This information is invaluable for understanding the nature of the interactions between the surfactant and other molecules, including water, oils, and active ingredients. For instance, the calculated charge distribution can explain the polar and nonpolar regions of the molecule, which in turn governs its amphiphilic behavior. 66.39.60 These calculations can also provide insights into the molecule's potential for chemical degradation and its interactions with surfaces.

Hypothetical Quantum Chemical Properties of this compound:

PropertyCalculated ValueSignificance
Dipole Moment (Debye)3.5Indicates overall molecular polarity.
HOMO Energy (eV)-8.2Relates to the molecule's electron-donating ability.
LUMO Energy (eV)1.5Relates to the molecule's electron-accepting ability.
Partial Charge on Carbonyl Oxygen-0.6 eHighlights a key site for hydrogen bonding.

Quantitative Structure-Property Relationship (QSPR) Modeling for Functional Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a molecule with its macroscopic properties. tandfonline.comtandfonline.commdpi.com For nonionic surfactants like this compound, QSPR models can be developed to predict key functional attributes such as the critical micelle concentration (CMC), surface tension at the CMC (γCMC), and the hydrophilic-lipophilic balance (HLB) value. mdpi.commdpi.com

These models are built using a dataset of known surfactants and their experimentally determined properties. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each surfactant. These descriptors can include constitutional, topological, geometrical, and quantum-chemical parameters. tandfonline.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links the descriptors to the property of interest. tandfonline.comresearchgate.net A validated QSPR model could then be used to predict the properties of new surfactant structures, including derivatives of this compound, thereby accelerating the design of new surfactants with desired functionalities. mdpi.com

Predictive Modeling for Formulation Performance and Stability

Predictive modeling, often leveraging artificial intelligence and machine learning, is increasingly being used to forecast the performance and stability of cosmetic and pharmaceutical formulations. mdpi.commdpi.compharmtech.com In the context of formulations containing this compound, these models can integrate data from various sources, including the physicochemical properties of the ingredients, their concentrations, and experimental data on formulation performance (e.g., emulsion stability, foam characteristics, sensory attributes). mdpi.comacs.org

By identifying complex, non-linear relationships between formulation composition and performance, these models can predict the stability of an emulsion containing this compound under different storage conditions or predict the sensory feel of a lotion based on its ingredient list. mdpi.comresearchgate.net This predictive capability allows formulators to optimize formulations in silico, reducing the need for extensive and time-consuming experimental work. pharmtech.comacs.org

Q & A

Q. What are the key structural features of PPG-1 Hydroxyethyl Caprylamide, and how can they be characterized using spectroscopic methods?

this compound is a polypropylene glycol (PPG) derivative with a caprylamide moiety. Its structure includes a repeating oxypropylene unit (C₃H₆O)ₙ linked to a hydroxyethyl caprylamide group (C₁₀H₂₁NO₂). To confirm its molecular architecture, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon backbones. Fourier-transform infrared (FTIR) spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) further confirms molecular weight distribution, critical for assessing polymerization consistency .

Q. What laboratory protocols are recommended for synthesizing this compound with high purity?

Synthesis involves reacting caprylic acid chloride with hydroxyethylamine to form the caprylamide intermediate, followed by polymerization with propylene oxide. Key steps include:

  • Purification : Use fractional distillation under reduced pressure to isolate intermediates.
  • Polymerization control : Maintain anhydrous conditions and catalytic bases (e.g., KOH) at 60–80°C to regulate chain length.
  • Quality control : Monitor reaction progress via thin-layer chromatography (TLC) and gel permeation chromatography (GPC) to ensure narrow polydispersity (PDI < 1.2) .

Q. How can researchers assess the solubility and stability of this compound in different solvents?

Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane) at 25°C and 50°C. Use dynamic light scattering (DLS) to measure aggregation behavior. Stability studies should include accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free caprylic acid) .

Advanced Research Questions

Q. How can experimental designs optimize the use of this compound in lipid bilayer studies?

To investigate its role as a membrane-modifying agent:

  • Model systems : Prepare unilamellar vesicles (liposomes) using phosphatidylcholine and incorporate this compound at 0.1–5% w/w.
  • Techniques : Use fluorescence anisotropy to measure membrane rigidity and cryo-electron microscopy (cryo-EM) to visualize structural perturbations.
  • Controls : Compare with untreated liposomes and commercial stabilizers (e.g., polyethylene glycol) .

Q. What methodologies resolve contradictions in reported thermotropic phase behavior of this compound?

Discrepancies in thermal stability (e.g., melting points ranging from 45–60°C) may arise from batch variability or analytical conditions. Mitigation strategies:

  • Standardized DSC protocols : Use heating rates of 5°C/min under nitrogen purge.
  • Replicate studies : Analyze ≥3 independent batches with identical polymerization degrees.
  • Cross-lab validation : Collaborate with external labs using blinded samples to eliminate bias .

Q. How can computational modeling predict the interaction of this compound with biological macromolecules?

Molecular dynamics (MD) simulations (e.g., using GROMACS) can model interactions with proteins or lipid bilayers. Key parameters:

  • Force fields : Apply CHARMM36 for lipids and GAFF for PPG-1.
  • Simulation time : ≥100 ns trajectories to capture equilibrium binding.
  • Validation : Correlate with surface plasmon resonance (SPR) data measuring binding affinity (KD) .

Methodological Considerations for Data Integrity

  • Reproducibility : Document synthesis conditions (e.g., catalyst batch, reaction time) in supplementary materials .
  • Conflict resolution : Pre-register hypotheses and analytical pipelines to reduce post hoc data manipulation .
  • Ethical reporting : Disclose all negative results (e.g., failed stability tests) to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.